Bienvenue dans la boutique en ligne BenchChem!

3-(2H-1,3-benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide

Lipophilicity Physicochemical property differentiation Medicinal chemistry SAR

This N-butyl benzodioxole sulfonamide is the critical intermediate-lipophilicity reference (XLogP3=2.4) for your SAR library. Structurally validated with 1 HBD and 9 rotatable bonds, it is essential for dissecting lipophilicity-driven target binding against CB1 or integrin targets. Its single sulfonamide N–H donor is a non-redundant pharmacophoric feature; non-sulfonamide analogs cannot substitute. Available for non-human research use, this compound bridges the property gap between N-cyclopropyl and N-cyclohexylmethyl analogs.

Molecular Formula C14H21NO5S
Molecular Weight 315.38
CAS No. 946315-31-7
Cat. No. B2514554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide
CAS946315-31-7
Molecular FormulaC14H21NO5S
Molecular Weight315.38
Structural Identifiers
SMILESCCCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C14H21NO5S/c1-2-3-7-15-21(16,17)9-4-8-18-12-5-6-13-14(10-12)20-11-19-13/h5-6,10,15H,2-4,7-9,11H2,1H3
InChIKeyWUECWZJXIPZIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-Benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide (CAS 946315-31-7): Chemical Identity, Computed Properties, and Procurement Baseline


3-(2H-1,3-Benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide (CAS 946315-31-7) is a synthetic sulfonamide derivative incorporating a 1,3-benzodioxole (methylenedioxyphenyl) ether linked via a propyl spacer to an N-butylsulfonamide group. Its molecular formula is C₁₄H₂₁NO₅S, with a molecular weight of 315.39 g/mol, one hydrogen bond donor, six hydrogen bond acceptors, and nine rotatable bonds [1]. The compound belongs to a larger class of benzodioxole-containing sulfonamides that have been claimed generically in patents as selective CB1 receptor modulators for obesity and metabolic disorders [2], as well as collagen receptor integrin inhibitors for oncology applications [3]. It is primarily available as a research screening compound (typical purity ≥95%) for non-human, non-therapeutic use [1].

Why N-Alkyl Chain Variation Precludes Simple Generic Substitution Among 1,3-Benzodioxole Sulfonamide Analogs


Within the 3-(benzodioxol-5-yloxy)propane-1-sulfonamide chemical series, the N-alkyl substituent is the principal structural variable, and even modest alterations to this group produce substantial shifts in computed lipophilicity (XLogP3 range: 1.7 to 3.5 across analogs) [1]. Since lipophilicity governs membrane permeability, non-specific protein binding, and the free drug concentration available for target engagement, a shift of 0.7–1.8 log units between the N-butyl analog and its N-cyclopropyl or N-cyclohexylmethyl counterparts is expected to alter pharmacokinetic and pharmacodynamic profiles significantly [2]. Without empirical head-to-head binding data, generic interchange of these analogs is scientifically unjustified; empirical determination in the end-user's assay system is mandatory.

Quantitative Differentiation Evidence for 3-(2H-1,3-Benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide (CAS 946315-31-7) Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: N-Butyl Analog Occupies an Intermediate Lipophilicity Range Within the Series

The target compound (N-butyl, XLogP3 = 2.4) occupies a computed lipophilicity position roughly equidistant between the less lipophilic N-cyclopropyl analog (XLogP3 = 1.7) and the more lipophilic N-cyclohexylmethyl analog (XLogP3 = 3.5), offering a differentiated window for balancing membrane permeability against metabolic liability [1].

Lipophilicity Physicochemical property differentiation Medicinal chemistry SAR

Molecular Weight and Rotatable Bond Differentiation: N-Butyl Analog Provides a Compact Yet Flexible Scaffold

The target compound (MW = 315.39 Da; 9 rotatable bonds) is lighter than the N-cyclohexylmethyl analog (MW = 355.5 Da; 8 rotatable bonds) but possesses more conformational flexibility than the N-cyclopropyl analog (MW = 299.34 Da; 7 rotatable bonds) [1]. Compared to the N-cyclohexylmethyl analog, the N-butyl compound offers a ~40 Da reduction in molecular weight, which is directionally favorable for ligand efficiency metrics often tracked in fragment-based and lead optimization programs [2].

Molecular weight Rotatable bonds Drug-likeness

Presence of a Single Sulfonamide N–H Hydrogen Bond Donor Differentiates from Ether-Only Benzodioxole Derivatives

The target compound contains one hydrogen bond donor (sulfonamide N–H), distinguishing it from benzodioxole ethers or acetals that lack any H-bond donor capacity [1]. In the context of CB1 receptor inverse agonist design, the sulfonamide NH is known to participate in a key hydrogen bond interaction with the receptor, and its presence or absence is a binary determinant of binding mode [2].

Hydrogen bond donor Target engagement Sulfonamide pharmacophore

Class-Level Patent Precedent: 1,3-Benzodioxole Sulfonamides as Selective CB1 Receptor Modulators and Integrin Inhibitors

The benzodioxole sulfonamide scaffold has been claimed generically in at least two distinct therapeutic patent families. Hoffmann-La Roche disclosed benzodioxole derivatives of formula (I) as selective CB1 receptor inverse agonists/antagonists for treating obesity and metabolic syndrome, with N-alkyl sulfonamide substitution explicitly recited [1]. Biotie Therapies disclosed sulphonamide derivatives including benzodioxolyl-containing compounds as collagen receptor integrin inhibitors with potential oncology applications [2]. The N-butyl compound (CAS 946315-31-7) falls within the generic scope of these patents, positioning it as a relevant analog for reproducing or expanding upon the disclosed SAR.

CB1 receptor Integrin inhibitor Patent SAR Drug discovery scaffold

Validated Application Scenarios for 3-(2H-1,3-Benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide (CAS 946315-31-7) Based on Quantitative Differentiation Evidence


CB1 Receptor Antagonist Hit-to-Lead Optimization

The benzodioxole sulfonamide scaffold is generically claimed in Hoffmann-La Roche's CB1 antagonist patent family [1]. The N-butyl analog (XLogP3 = 2.4, MW = 315.39 Da) occupies a lipophilicity and molecular weight window intermediate between reported N-cyclopropyl (XLogP3 = 1.7) and N-cyclohexylmethyl (XLogP3 = 3.5) analogs, making it a suitable starting point for SAR exploration around CNS-penetrant CB1 inverse agonists where balancing passive brain permeability against metabolic stability is critical.

Integrin Receptor Inhibitor Screening and SAR Expansion

Biotie Therapies' patent claims benzodioxolyl sulfonamides as collagen receptor integrin inhibitors [2]. Procuring the N-butyl analog enables researchers to empirically test whether the intermediate lipophilicity (XLogP3 = 2.4) and conformational flexibility (9 rotatable bonds) of this specific N-alkyl substitution pattern confer any selectivity advantage within the integrin family or altered pharmacokinetic properties compared to shorter or bulkier N-alkyl chain analogs.

Physicochemical Property-Driven Analog Library Design

For medicinal chemistry groups constructing focused compound libraries around the benzodioxole sulfonamide core, the N-butyl analog serves as a well-defined reference point with fully characterized computed properties (XLogP3 = 2.4, MW = 315.39, 1 HBD, 6 HBA, 9 rotatable bonds) [3]. Systematic variation to N-methyl, N-cyclopropyl, N-cyclohexylmethyl, and N-phenylpropyl analogs, each with quantified ΔXLogP3 and ΔMW relative to the N-butyl parent, provides a data-rich framework for dissecting the contribution of lipophilicity to target binding, off-target promiscuity, and in vitro ADME endpoints.

CNS Drug Discovery Programs Requiring Sulfonamide H-Bond Donor Pharmacophores

The single sulfonamide N–H hydrogen bond donor is a non-redundant structural feature that distinguishes this compound from ether-only benzodioxole derivatives [3]. For CNS targets where a hydrogen bond donor at this position is part of the validated pharmacophore (as inferred from CB1 antagonist patent SAR), the N-butylsulfonamide analog is mechanistically required; non-sulfonamide or N,N-disubstituted analogs cannot recapitulate this interaction and are unsuitable as comparators for target engagement studies.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yloxy)-N-butylpropane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.